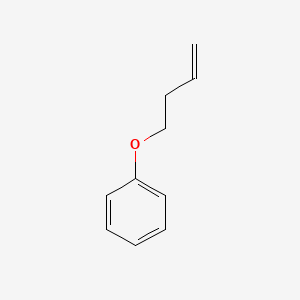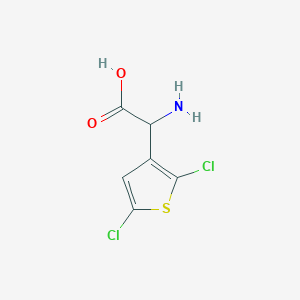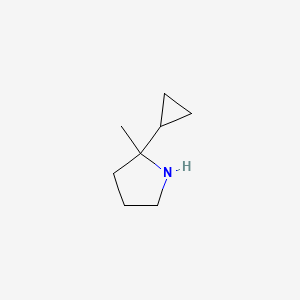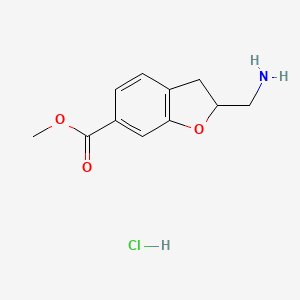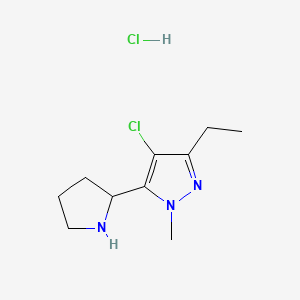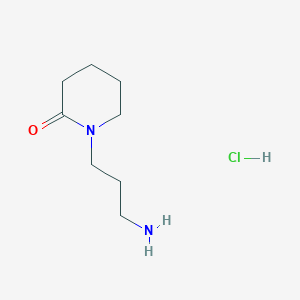
4-(Methylsulfonyl)butyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methanesulfonylbutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: Reductive desulfonylation can remove the sulfonyl groups, yielding hydrocarbons or olefins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium amalgam or tin hydrides are used for desulfonylation.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons or olefins.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene involves its interaction with various molecular targets. The sulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonyl chloride: A precursor in the synthesis of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene.
4-methanesulfonylbutanol: Another precursor used in the synthesis.
Other sulfones: Compounds such as sulfonamides and sulfonylureas share similar structural features and reactivity.
Uniqueness
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene is unique due to its specific combination of sulfonyl groups and the butoxy linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
Molecular Formula |
C12H18O5S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-methylsulfonylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O5S2/c1-11-5-7-12(8-6-11)19(15,16)17-9-3-4-10-18(2,13)14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
WXVYSXRUNMAEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
